molecular formula C12H6Br2O B12891002 3,4-Dibromo-dibenzofuran CAS No. 617707-32-1

3,4-Dibromo-dibenzofuran

Cat. No.: B12891002
CAS No.: 617707-32-1
M. Wt: 325.98 g/mol
InChI Key: PSQANSIANLLSPC-UHFFFAOYSA-N
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Description

3,4-Dibromo-dibenzofuran is a chemical compound belonging to the class of dibenzofurans, which are heterocyclic organic compounds. These compounds are characterized by having two benzene rings fused to a central furan ring. The presence of bromine atoms at the 3 and 4 positions of the dibenzofuran structure imparts unique chemical and physical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dibromo-dibenzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-dibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with biological molecules. The compound can also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert various effects .

Comparison with Similar Compounds

Uniqueness: 3,4-Dibromo-dibenzofuran is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and properties compared to other dibenzofuran derivatives. Its unique structure makes it valuable in various chemical and biological applications .

Properties

IUPAC Name

3,4-dibromodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O/c13-9-6-5-8-7-3-1-2-4-10(7)15-12(8)11(9)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQANSIANLLSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335681
Record name 3,4-dibromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617707-32-1
Record name 3,4-dibromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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